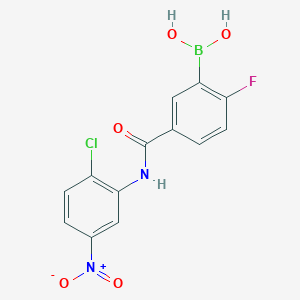
5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a nitrophenylcarbamoyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with appropriate reagents to introduce the carbamoyl and fluorobenzeneboronic acid groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to include more efficient and cost-effective methods. This could involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction rates and reduce waste.
化学反応の分析
Types of Reactions
5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can participate in reduction reactions to modify the nitro group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) for reduction reactions, and bases or acids for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atom.
科学的研究の応用
5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of probes and sensors for detecting specific biological molecules.
Industry: The compound can be used in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism by which 5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a potential therapeutic agent. The nitrophenylcarbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
2-Chloro-5-nitrobenzoic acid: A precursor in the synthesis of 5-(2-Chloro-5-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid.
2-Chloro-5-nitrophenylboronic acid: Shares similar structural features but lacks the carbamoyl and fluorobenzeneboronic acid groups.
5-Nitro-2-chlorobenzoic acid: Another related compound with similar reactivity.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C13H9BClFN2O5 |
|---|---|
分子量 |
338.48 g/mol |
IUPAC名 |
[5-[(2-chloro-5-nitrophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BClFN2O5/c15-10-3-2-8(18(22)23)6-12(10)17-13(19)7-1-4-11(16)9(5-7)14(20)21/h1-6,20-21H,(H,17,19) |
InChIキー |
DXESNWXHBVLKNW-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


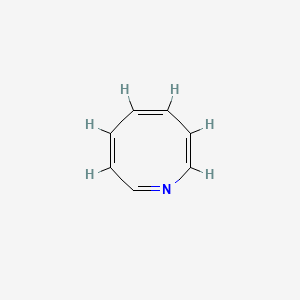
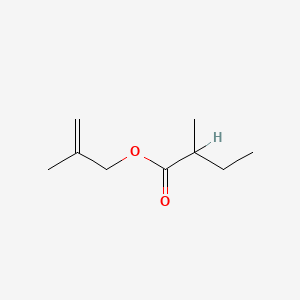

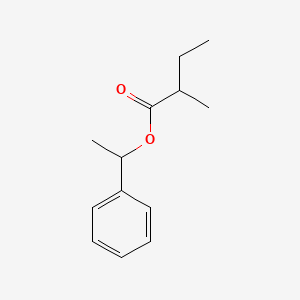
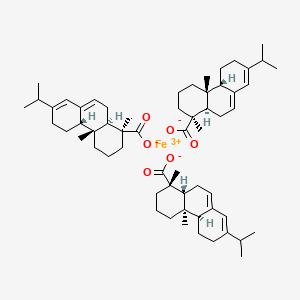
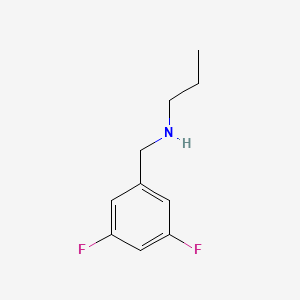
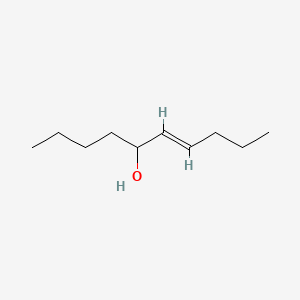


![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
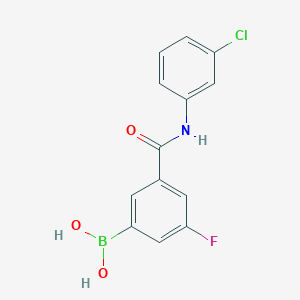
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
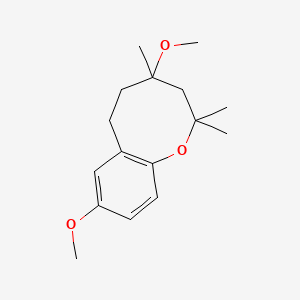
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
